

# A Comparative Guide to EZH2 Inhibitors: GNA002 vs. GSK126

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GNA002

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This guide provides a detailed comparison of two prominent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), **GNA002** and GSK126. EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic silencing and is a key target in cancer therapy.<sup>[1][2][3]</sup> This comparison focuses on their distinct mechanisms of action, supported by quantitative data and experimental methodologies.

## Mechanism of Action: A Tale of Two Inhibitors

**GNA002** and GSK126 both target EZH2 but through fundamentally different mechanisms. GSK126 acts as a traditional competitive inhibitor, while **GNA002** employs a covalent binding strategy that leads to the degradation of the EZH2 protein.

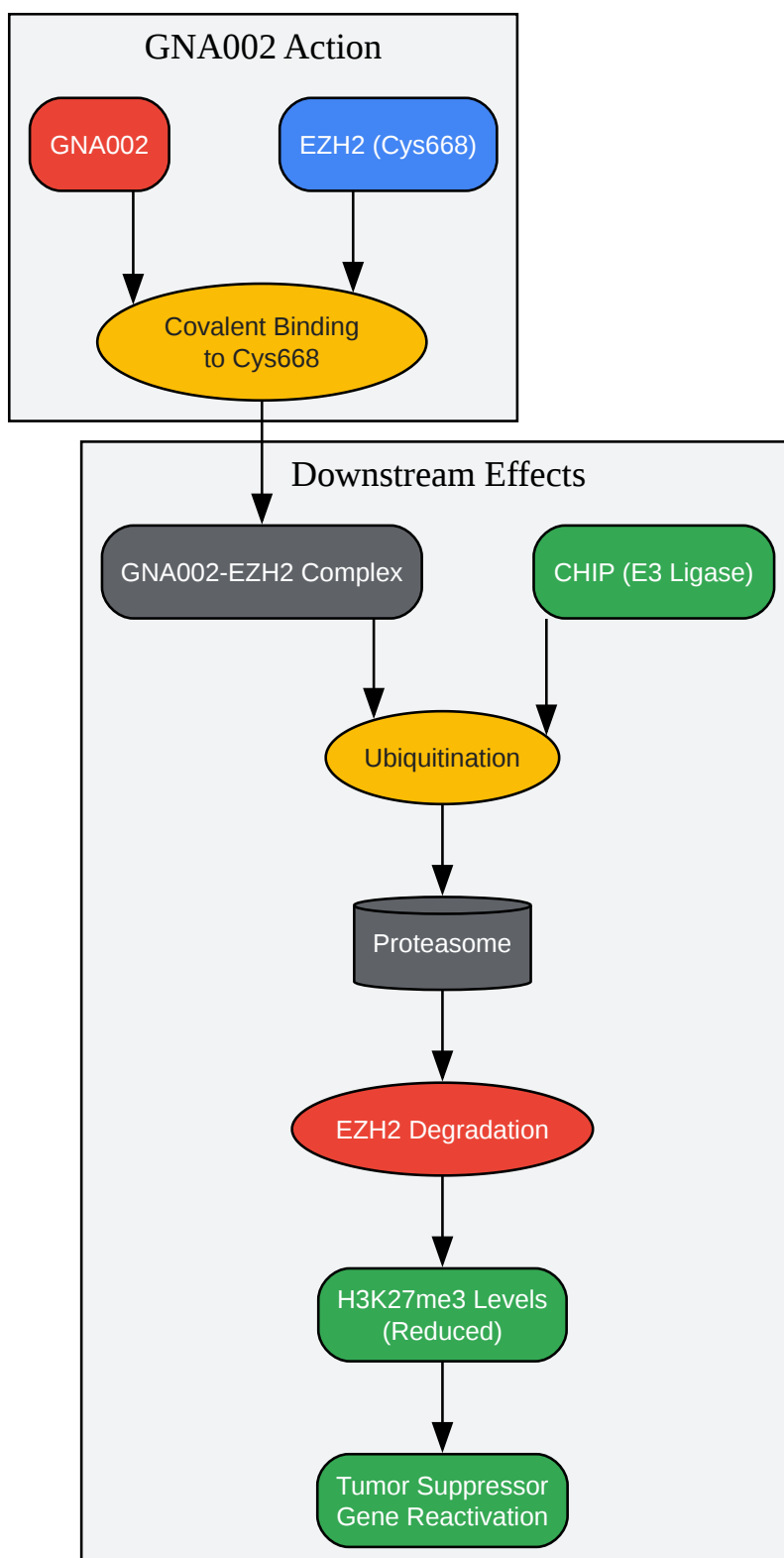
### **GNA002:** Covalent Inhibition and Protein Degradation

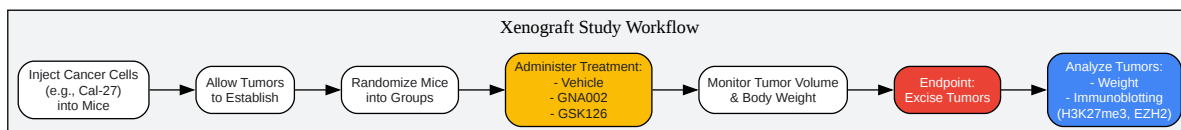
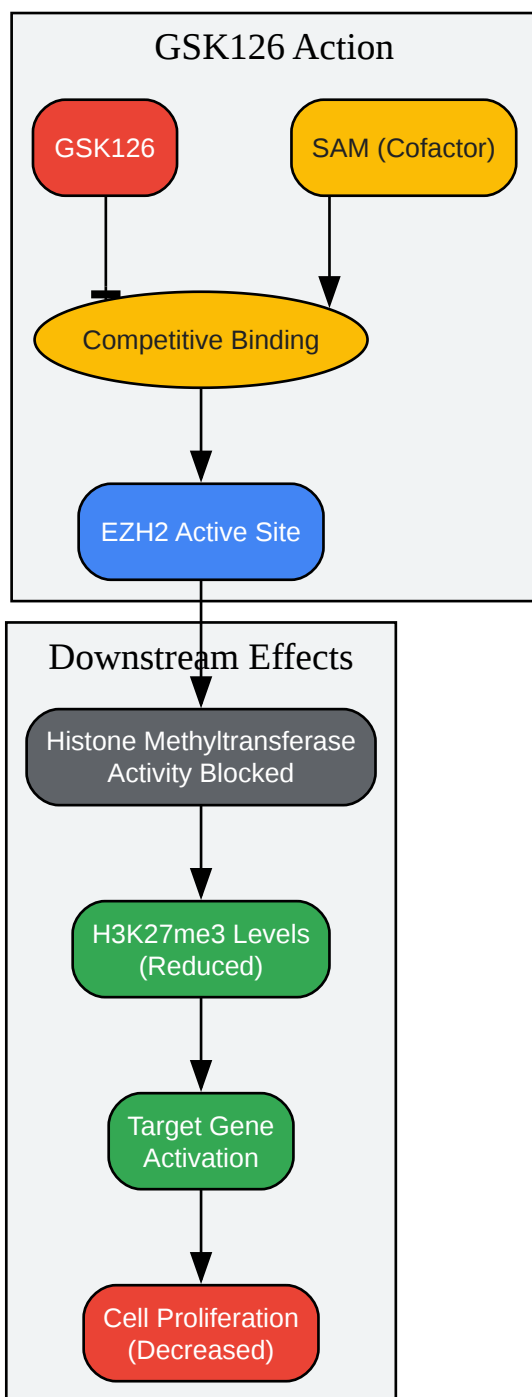
**GNA002** is a potent and specific covalent inhibitor of EZH2.<sup>[1][4]</sup> Its mechanism involves specifically and covalently binding to the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.<sup>[1][4]</sup> This covalent modification has a dual effect:

- **Inhibition of Methyltransferase Activity:** The binding event directly blocks the enzymatic function of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine 27 (H3K27me3).<sup>[1][5]</sup>

- Protein Degradation: Uniquely, the covalent binding of **GNA002** triggers the degradation of the EZH2 protein. This process is mediated by the E3 ubiquitin ligase "C-terminus of Hsp70-interacting protein" (CHIP), which ubiquitinates the **GNA002**-bound EZH2, marking it for proteasomal degradation.[\[1\]](#)[\[4\]](#)[\[5\]](#)

This degradation of the EZH2 protein itself, not just the inhibition of its enzymatic activity, distinguishes **GNA002** from many other EZH2 inhibitors.[\[5\]](#) The reduction in EZH2 protein levels leads to the reactivation of PRC2-silenced tumor suppressor genes.[\[1\]](#)[\[3\]](#)[\[4\]](#)





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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

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